6-fluoro-3-(1-(2-(2-oxooxazolidin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
6-Fluoro-3-(1-(2-(2-oxooxazolidin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a quinazoline core with multiple functional groups, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the quinazoline core. One common approach is to start with a suitable precursor, such as 6-fluoroquinazoline-2,4(1H,3H)-dione, and then introduce the piperidinyl and oxazolidinyl groups through a series of reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis, using reactors and purification systems to ensure high yield and purity. The process would be optimized for efficiency and cost-effectiveness, with strict quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation reactions might produce carboxylic acids or ketones, while reduction reactions could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other chemical products. Its versatility makes it valuable for a wide range of applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it might inhibit a particular enzyme or receptor. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinazoline-2,4(1H,3H)-dione
3-(1-(2-(2-oxooxazolidin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
6-fluoro-3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
Uniqueness
This compound is unique due to its combination of the quinazoline core with the piperidinyl and oxazolidinyl groups. This structural complexity allows for a wide range of chemical reactions and biological interactions, making it a valuable molecule for research and development.
Properties
IUPAC Name |
6-fluoro-3-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O5/c19-11-1-2-14-13(9-11)16(25)23(17(26)20-14)12-3-5-21(6-4-12)15(24)10-22-7-8-28-18(22)27/h1-2,9,12H,3-8,10H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPYPKSCCFWJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CN4CCOC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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